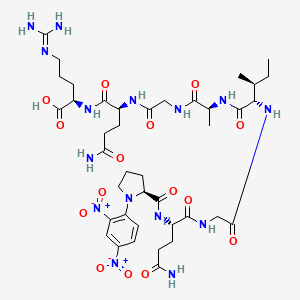
Dimethyl 4-methylisophthalate
説明
Dimethyl 4-methylisophthalate is a chemical compound with the molecular formula C11H12O4 . It has a molecular weight of 208.21 . The compound appears as a white solid .
Molecular Structure Analysis
The InChI code for Dimethyl 4-methylisophthalate is1S/C11H12O4/c1-7-4-5-8 (10 (12)14-2)6-9 (7)11 (13)15-3/h4-6H,1-3H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
Dimethyl 4-methylisophthalate is a white solid . It has a molecular weight of 208.21 . The InChI code provides further information about its molecular structure .科学的研究の応用
Polyester Resin Production
Dimethyl 4-methylisophthalate is a key intermediate in the synthesis of polyesters. It is particularly important for producing high-quality fibers and polyester films, which benefit from enhanced clarity and structural strength. This compound helps in altering the transparency of PET (polyethylene terephthalate) and lowers the melting point of PET resin, making it more suitable for processing into films, bottles, and other products .
Plasticizer for Cellulose Esters
As a plasticizer, Dimethyl 4-methylisophthalate enhances the flexibility and elasticity of plastics. It is commonly used as a plasticizer for cellulose esters like cellulose acetate, which finds applications in products such as films and coatings .
Intermediate for Pharmaceutical Applications
Due to its purity, Dimethyl 4-methylisophthalate serves as an intermediate in pharmaceutical applications. Its chemical structure allows it to be used in the synthesis of various pharmaceutical compounds .
Engineering Plastics
In the field of engineering plastics, Dimethyl 4-methylisophthalate contributes to the production of materials that require specific performance characteristics, such as high thermal stability and mechanical strength .
Ester Interchange Reactions
This compound is utilized in ester interchange reactions, where it reacts with ethylene glycol to yield high molecular weight polyester fibers. This reaction is fundamental in the textile industry for producing various types of fabrics .
Coatings, Inks, and Adhesives
Dimethyl 4-methylisophthalate finds extensive applications in the formulation of coatings, inks, and adhesives. Its unique properties improve the performance and durability of these products .
Modifier for PET Resin
It acts as a modifier for PET resin, facilitating its use in a broader range of temperatures and processing conditions. This makes PET more versatile for different manufacturing processes .
Research in Material Science
The compound is also a subject of research in material science, where scientists explore its potential in creating new materials with desired properties for advanced applications .
作用機序
Target of Action
Dimethyl 4-methylisophthalate (DM4M) is a derivative of dimethyl isophthalate, a significant organic compound commonly used as a plasticizer in plastic production Similar compounds like dimethyl fumarate (dmf) are known to target nuclear factor erythroid-derived 2-related factor (nrf2)–dependent and independent pathways .
Mode of Action
Dmf, a related compound, is believed to interact with its targets leading to an anti-inflammatory immune response due to type ii myeloid cell and th2 cell differentiation and neuroprotection
Biochemical Pathways
Phthalates, a group of compounds to which dm4m belongs, are known to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The degradation pathway of a related compound, dimethyl phthalate (DMP), involves its metabolism by cyanobacterial species . Similar pathways might be involved in the metabolism of DM4M.
Pharmacokinetics
It’s known that after oral intake, dmf is mostly hydrolyzed to monomethyl fumarate (mmf) in the small intestine
Result of Action
Dmf is known to lead to changes in peripheral immune cell composition and function, alteration in cns cell-specific functions, and effect on the blood-brain barrier
Action Environment
Environmental factors can influence the action, efficacy, and stability of DM4M. For instance, phthalates are known to contaminate almost every aspect of the environment as they migrate or emit over the whole life cycle of a product containing phthalates, from production to disposal . These environmental factors might influence the action of DM4M.
Safety and Hazards
特性
IUPAC Name |
dimethyl 4-methylbenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7-4-5-8(10(12)14-2)6-9(7)11(13)15-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDRWWFCMSDTBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066849 | |
| Record name | Dimethyl 4-methylisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-methylisophthalate | |
CAS RN |
23038-61-1 | |
| Record name | 1,3-Benzenedicarboxylic acid, 4-methyl-, 1,3-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23038-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenedicarboxylic acid, 4-methyl-, 1,3-dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023038611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedicarboxylic acid, 4-methyl-, 1,3-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl 4-methylisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 4-methylisophthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Dinaphtho[8,1,2-abc:8',1',2'-jkl]coronene](/img/structure/B1607037.png)







